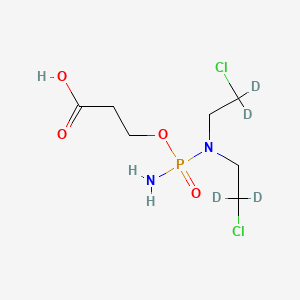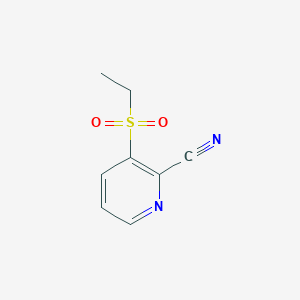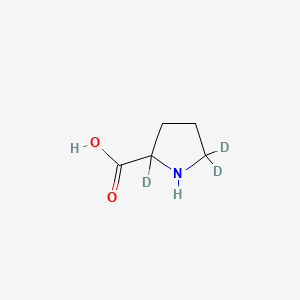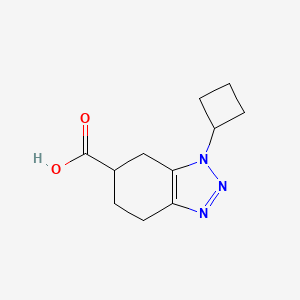![molecular formula C12H19NO4 B15128348 rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[310]hexane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amino group during subsequent reactions.
Functionalization of the carboxylic acid group: This involves various organic reactions such as esterification or amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- rac-(1R,3R,5R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid
Uniqueness
rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-8(10(14)15)6-4-7(6)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
SDQMVRKENKZNDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C2C1C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)
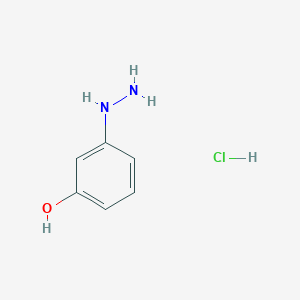

![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
